molecular formula C22H16BrNO5S B2519009 4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide CAS No. 923123-02-8

4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide

Cat. No.: B2519009
CAS No.: 923123-02-8
M. Wt: 486.34
InChI Key: FUEUQDVRWNPQIQ-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, a chromenone core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions .

    Formation of Chromenone Core: This step involves the cyclization of appropriate precursors under acidic conditions to form the chromenone structure.

    Introduction of Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the chromenone core.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide is unique due to its combination of a chromenone core with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO5S/c1-28-17-7-2-14(3-8-17)22-13-20(25)19-12-16(6-11-21(19)29-22)24-30(26,27)18-9-4-15(23)5-10-18/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEUQDVRWNPQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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